Cas no 1546091-76-2 (3-(2-methoxypyridin-4-yl)oxypropan-1-amine)

3-(2-Methoxypyridin-4-yl)oxypropan-1-amine is a versatile chemical intermediate featuring a pyridine core functionalized with a methoxy group and an aminopropyloxy side chain. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The methoxypyridine moiety enhances electronic properties, while the primary amine group offers a reactive handle for further derivatization, such as amide formation or reductive amination. Its balanced lipophilicity and polarity contribute to favorable solubility profiles in organic and aqueous media, facilitating its use in diverse reaction conditions. The compound’s stability under standard handling conditions and compatibility with common synthetic methodologies underscore its utility in targeted molecular design.
3-(2-methoxypyridin-4-yl)oxypropan-1-amine structure
1546091-76-2 structure
Product Name:3-(2-methoxypyridin-4-yl)oxypropan-1-amine
CAS No:1546091-76-2
MF:C9H14N2O2
MW:182.219662189484
CID:5858034
PubChem ID:81849734
Update Time:2025-06-15

3-(2-methoxypyridin-4-yl)oxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxypyridin-4-yl)oxypropan-1-amine
    • EN300-1858476
    • 1546091-76-2
    • 3-[(2-methoxypyridin-4-yl)oxy]propan-1-amine
    • AKOS020831171
    • Inchi: 1S/C9H14N2O2/c1-12-9-7-8(3-5-11-9)13-6-2-4-10/h3,5,7H,2,4,6,10H2,1H3
    • InChI Key: AQHMVLSHPHQBMK-UHFFFAOYSA-N
    • SMILES: O(C1C=CN=C(C=1)OC)CCCN

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 57.4Ų

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Additional information on 3-(2-methoxypyridin-4-yl)oxypropan-1-amine

Comprehensive Overview of 3-(2-methoxypyridin-4-yl)oxypropan-1-amine (CAS No. 1546091-76-2): Properties, Applications, and Industry Insights

The compound 3-(2-methoxypyridin-4-yl)oxypropan-1-amine (CAS No. 1546091-76-2) is a specialized organic molecule with a unique structural framework, combining a pyridine ring with an ether-linked propan-1-amine moiety. This structure endows it with versatile chemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. The presence of the 2-methoxypyridine group enhances its solubility and reactivity, while the propan-1-amine tail offers flexibility for further derivatization. Researchers are increasingly exploring its potential as a building block for drug discovery and bioconjugation, aligning with the growing demand for novel heterocyclic compounds in modern chemistry.

In recent years, the scientific community has focused on sustainable synthesis methods for compounds like 3-(2-methoxypyridin-4-yl)oxypropan-1-amine, driven by the need for eco-friendly processes. Questions such as "How to optimize the yield of CAS 1546091-76-2?" or "What are the green chemistry approaches for pyridine derivatives?" frequently appear in academic and industrial forums. This compound’s stability under mild conditions and compatibility with catalytic reactions positions it as a candidate for scalable production, addressing the industry’s shift toward cost-effective and environmentally benign manufacturing.

The application of 3-(2-methoxypyridin-4-yl)oxypropan-1-amine extends to biomedical engineering, where its amine group facilitates conjugation with polymers or biomolecules. This feature is pivotal in designing targeted drug delivery systems, a hotspot in personalized medicine. Searches like "Amine-functionalized pyridines in therapeutics" reflect the compound’s relevance in cutting-edge research. Additionally, its role in ligand design for metal-organic frameworks (MOFs) has garnered attention, particularly in catalysis and sensor development, areas frequently queried in AI-driven scientific databases.

From a commercial perspective, the demand for CAS 1546091-76-2 is rising due to its utility in high-value intermediates. Suppliers and manufacturers often highlight its purity (>98%) and low toxicity profile, key factors for regulatory compliance in pharmaceutical GMP. Discussions on patent landscapes reveal its inclusion in proprietary formulations, further driving its market growth. Analytical techniques such as HPLC and NMR are critical for quality control, as emphasized in queries like "How to characterize 3-(2-methoxypyridin-4-yl)oxypropan-1-amine?".

In conclusion, 3-(2-methoxypyridin-4-yl)oxypropan-1-amine represents a convergence of innovation and practicality, bridging gaps between academic research and industrial applications. Its adaptability to green chemistry principles and alignment with emerging technologies ensure its continued relevance in a competitive chemical landscape. Future studies may explore its structure-activity relationships deeper, unlocking untapped potential in life sciences and beyond.

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